molecular formula C12H28CeO4 B1601815 Cerium (IV) isopropoxide CAS No. 63007-83-0

Cerium (IV) isopropoxide

Cat. No.: B1601815
CAS No.: 63007-83-0
M. Wt: 376.46 g/mol
InChI Key: BCBBBOXRROHVFG-UHFFFAOYSA-N
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Description

Cerium (IV) isopropoxide is a chemical compound with the molecular formula C12H28CeO4. It is a cerium-based organometallic compound that is widely used in various scientific and industrial applications. The compound is known for its catalytic properties and its ability to form stable complexes with other molecules.

Mechanism of Action

Target of Action

Cerium (IV) isopropoxide primarily targets oxalic acid and dicarboxylic acids . It is used to catalyze diastereoselective pinacol couplings . The compound forms diketonates, which hydrolyze to CeO2 particles . These CeO2 particles have the potential for ion conduction .

Mode of Action

The interaction of this compound with its targets involves a redox reaction, where the rate-limiting step is the redox decomposition of the intermediate complex . This interaction is part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions . The compound forms intermediate complexes with oxalic acid anions and sulfate background anions .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidation of oxalic acid by cerium (IV) in a sulfuric acid medium . This process includes two parallel reaction pathways, each characterized by a different cerium (IV)–oxalate intermediate complex . These complexes have similar reactivity, possibly due to the similarity of the structure of their inner coordination spheres and the inner-sphere mechanism of electron transfer in the complexes .

Pharmacokinetics

The compound is known to be volatile , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of CeO2 particles through the hydrolysis of diketonates . These particles have the potential for ion conduction , which could have various molecular and cellular effects.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a sulfuric acid medium . The compound is also used only outdoors or in a well-ventilated area , suggesting that air circulation may influence its action, efficacy, and stability. Additionally, the compound should be kept away from heat, sparks, open flames, and hot surfaces , indicating that these factors could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium (IV) isopropoxide is typically synthesized through the reaction of cerium (IV) chloride with isopropanol. The reaction can be represented as follows:

CeCl4+4iPrOHCe(iPrO)4+4HCl\text{CeCl}_4 + 4 \text{iPrOH} \rightarrow \text{Ce(iPrO)}_4 + 4 \text{HCl} CeCl4​+4iPrOH→Ce(iPrO)4​+4HCl

In this reaction, cerium (IV) chloride (CeCl4) reacts with isopropanol (iPrOH) to form this compound (Ce(iPrO)4) and hydrochloric acid (HCl). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The compound is often produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions: Cerium (IV) isopropoxide undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Reduction: It can be reduced to cerium (III) compounds under certain conditions.

    Substitution: It can participate in substitution reactions where the isopropoxide ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include organic substrates that can be oxidized by this compound.

    Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides can be used.

    Substitution Reactions: Various ligands, such as alcohols or amines, can be used to replace the isopropoxide ligands.

Major Products Formed:

Scientific Research Applications

Cerium (IV) isopropoxide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

cerium(4+);propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H7O.Ce/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBBBOXRROHVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ce+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28CeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560733
Record name Cerium(4+) tetrapropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63007-83-0
Record name Cerium(4+) tetrapropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cerium(IV) isopropoxide isopropanol adduct
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium (IV) isopropoxide
Reactant of Route 2
Cerium (IV) isopropoxide
Reactant of Route 3
Cerium (IV) isopropoxide
Reactant of Route 4
Cerium (IV) isopropoxide
Reactant of Route 5
Cerium (IV) isopropoxide
Reactant of Route 6
Cerium (IV) isopropoxide

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